6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane
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Overview
Description
6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by its unique structure, which includes two nitrogen atoms and two fluorine atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new spirocyclic compounds with different functional groups.
Scientific Research Applications
6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but with an oxygen atom instead of fluorine.
2,8-diazaspiro[4.5]decan-1-one: Contains a carbonyl group, making it structurally different but functionally similar.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different substituents.
Uniqueness
6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C9H16F2N2 |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
6,6-difluoro-8-methyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C9H16F2N2/c1-13-5-3-8(2-4-12-6-8)9(10,11)7-13/h12H,2-7H2,1H3 |
InChI Key |
BZEMGJOLDNWDKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCNC2)C(C1)(F)F |
Origin of Product |
United States |
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